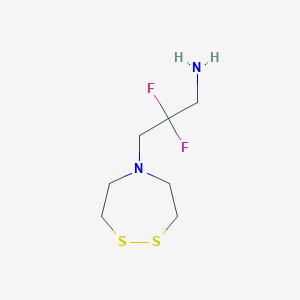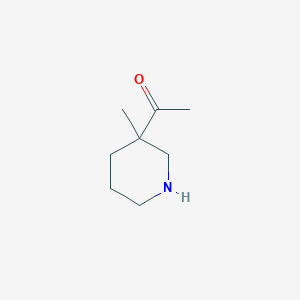![molecular formula C10H18N2O3 B13173072 1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with propyl isocyanate to form the propylcarbamoyl derivative, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Propylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Propylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(propylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Propylcarbamoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
- 1-(Methylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Ethylcarbamoyl)piperidine-3-carboxylic acid
- 1-(Butylcarbamoyl)piperidine-3-carboxylic acid
These compounds share similar structural features but differ in the length and nature of the carbamoyl group. The uniqueness of 1-(propylcarbamoyl)piperidine-3-carboxylic acid lies in its specific propyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(propylcarbamoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-11-10(15)12-6-3-4-8(7-12)9(13)14/h8H,2-7H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
WUEJVMFIJKQXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)


![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)



![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)


![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

